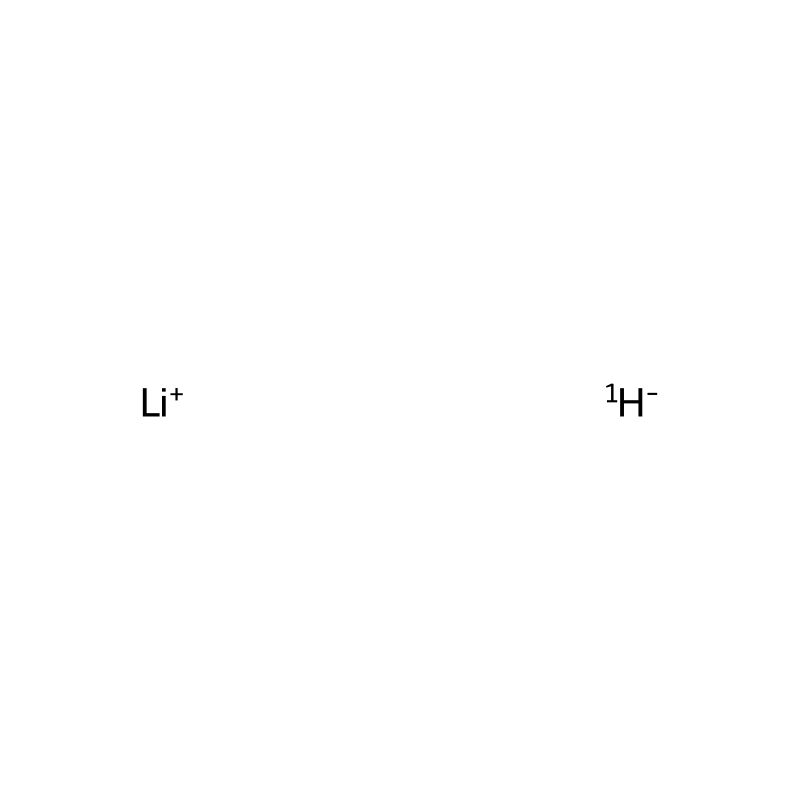Lithium deuteride
HLi

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
HLi
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Fusion Energy Research:
- Fuel source: LiD is a promising candidate for fuel in fusion reactors due to its high lithium content (about 86% by weight). Lithium is a key element in the deuterium-tritium (D-T) fusion reaction, which is considered the most feasible path for achieving commercial fusion energy. During the reaction, lithium releases tritium, a critical fuel component, through a breeding process.
- Material research: LiD serves as a valuable material for studying plasma-facing components (PFCs) in fusion reactors. PFCs experience extreme heat, particle bombardment, and neutron irradiation, and LiD can provide insights into the behavior and performance of potential PFC materials under these conditions.
Nuclear Physics Research:
- Polarized targets: LiD, specifically the isotope enriched with ⁶Li, can be used to create polarized targets for nuclear physics experiments. These targets consist of nuclei whose spins are aligned in a specific direction, allowing researchers to study the spin-dependent properties of nuclear forces and particles.
- Neutron production: LiD can be used as a target for producing neutrons through nuclear reactions. When bombarded with charged particles like protons or deuterons, LiD releases neutrons, which are valuable tools for studying nuclear structure and reactions.
Materials Science Research:
- Hydrogen storage: LiD exhibits promising potential for storing hydrogen, a clean and renewable energy source. Due to its high hydrogen content and ability to reversibly absorb and desorb hydrogen, LiD is being explored for developing efficient and safe hydrogen storage solutions.
- Solid-state electrolytes: LiD, along with other lithium-containing compounds, is being investigated for its potential use in solid-state electrolytes for next-generation batteries. These electrolytes offer potential advantages over traditional liquid electrolytes, such as improved safety and higher energy density.
Lithium deuteride is an inorganic compound with the chemical formula LiD, consisting of lithium and deuterium, a stable isotope of hydrogen. It is a white crystalline solid that exhibits properties similar to lithium hydride but with distinct isotopic characteristics due to the presence of deuterium. Lithium deuteride is notable for its application in nuclear fusion processes, particularly in thermonuclear weapons, where it serves as a fusion fuel. The compound is also of interest in various scientific research fields due to its unique physical and chemical properties.
- Toxicity: Limited data exists on the specific toxicity of LiD. However, lithium compounds can be harmful if ingested or inhaled [].
- Flammability: Reacts violently with water, producing flammable deuterium gas [].
- Reactivity: Highly reactive with water and strong oxidizing agents [].
- Hazards: Handling LiD requires appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator due to its reactivity and potential toxicity [].
In this reaction, neutrons interact with lithium-6 isotopes in lithium deuteride to produce tritium and helium. This process occurs under extreme conditions, such as those found in nuclear detonations or experimental fusion reactors. Additionally, lithium deuteride can react with water, albeit less vigorously than lithium hydride, producing lithium hydroxide and deuterium gas:
Other reactions include interactions with acids and alcohols, where lithium deuteride acts as a reducing agent, releasing hydrogen gas.
Lithium deuteride can be synthesized through several methods:
- Direct Combination: Lithium and deuterium gas are reacted at high temperatures (around 700 °C) to form lithium deuteride directly.
- Decomposition Reactions: Lithium aluminium hydride can be decomposed to yield lithium deuteride under controlled conditions.
- Chemical Exchange: Lithium hydride can undergo isotopic exchange with deuterated solvents or gases.
These methods ensure that the isotopic purity of the resulting lithium deuteride is maintained for its intended applications.
Lithium deuteride has several important applications:
- Nuclear Fusion: It serves as a fusion fuel in thermonuclear weapons, where it facilitates the production of tritium and helium through neutron bombardment.
- Research: In scientific studies, it is used as a tracer in nuclear magnetic resonance spectroscopy and other analytical techniques due to its unique isotopic properties.
- Material Science: Lithium deuteride is explored for its potential use in advanced materials and energy storage systems.
Studies have shown that lithium deuteride interacts differently with various environmental factors compared to other lithium compounds. For instance, research indicates that exposure to humidity can alter the microstructure and phase composition of lithium deuteride, leading to corrosion products that may affect its stability and reactivity over time . Understanding these interactions is crucial for optimizing its use in both industrial applications and research settings.
Lithium deuteride shares similarities with several related compounds. Here’s a comparison highlighting its uniqueness:
| Compound | Formula | Key Characteristics |
|---|---|---|
| Lithium Hydride | LiH | Reacts vigorously with water; used as a reducing agent. |
| Lithium Aluminium Deuteride | LiAlD4 | Used as a powerful reducing agent; reacts violently with water. |
| Deuterated Water | D2O | Heavy water; used in nuclear reactors; different isotopic properties than LiD. |
| Lithium Deutoxide | LiOD | Similar reactivity as LiOH; used in various chemical syntheses. |
Lithium deuteride's uniqueness primarily lies in its isotopic composition, which allows it to play a critical role in nuclear fusion processes while exhibiting different reactivity patterns compared to its lighter counterparts.
GHS Hazard Statements
H260 (97.73%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (97.73%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Corrosive








